

propylthiouracil pharmacokinetics absorption metabolism half-life

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Propylthiouracil

CAS No.: 51-52-5

Cat. No.: S540419

[Get Quote](#)

Pharmacokinetic Parameters of Propylthiouracil

The table below summarizes the core quantitative pharmacokinetic data for **Propylthiouracil**.

Parameter	Value / Description	Additional Context
Bioavailability [1] [2]	75% - 95%	Rapidly and readily absorbed from the GI tract [3].
Time to Peak Plasma Concentration (T~max~) [3]	1 - 1.5 hours	After a single 200-400 mg dose.
Protein Binding [4] [1] [5]	80% - 85%	Primarily to lipoproteins and albumin. Methimazole is virtually unbound [2] [5].
Volume of Distribution (V~d~) [2]	~0.4 L/kg (approx. 30L total)	Concentrates in the thyroid gland [4].
Plasma Half-Life (T~1/2~) [4] [1] [2]	1 - 2 hours	The short half-life necessitates dosing every 8 hours [4].
Onset of Therapeutic Effect [4]	24 - 36 hours	Time needed for a significant therapeutic effect on thyroid hormone levels.

Parameter	Value / Description	Additional Context
Clearance [2]	~120 mL/min/m ²	
Route of Elimination [4] [1] [3]	Primarily renal (as metabolites)	Approximately 35% of a dose is excreted in urine within 24 hours. Extensive hepatic metabolism.
Active Metabolites [4]	Glucuronide conjugates, inorganic sulfates	The exact metabolic fate is not fully established [3].

Experimental Insights and Methodologies

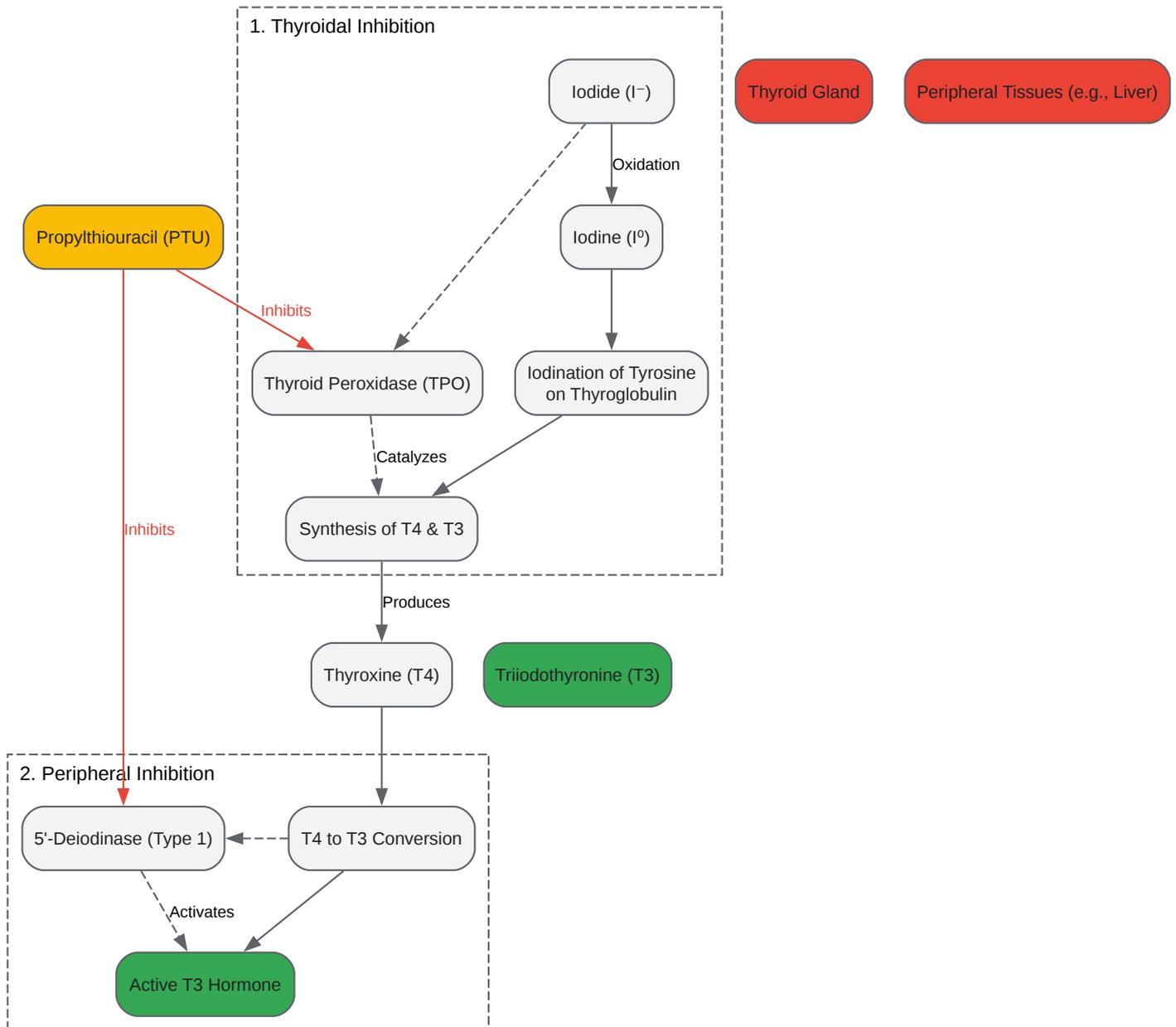
Research provides deeper insights into PTU's effects through specific experimental models.

- **In Vivo Rat Model for Metabolomic Studies:** A 2023 study investigated systemic metabolic changes induced by PTU [6]. Researchers administered PTU mixed with food to male RjHan:WI rats at low (5 ppm) and high (50 ppm) doses for 2-week and 4-week periods, followed by a 2-week recovery phase. Targeted metabolomic analysis of thyroid and liver tissue, and blood plasma, was conducted using **LC-MS/MS and GC-MS**. The study found that **higher doses of PTU led to a more significant decrease in thyroid hormone levels** compared to phenytoin, another hypothyroidism-inducing drug. PTU administration at high doses caused notable, reversible changes in plasma lipid metabolites, including decreased acylcarnitines and triglycerides, and increased sphingomyelins and phosphatidylcholines [6].
- **In Vitro Cell Studies on Gene Expression:** A 2012 study used rat thyroid FRTL-5 cells to explore PTU's effects beyond TPO inhibition [5]. The methodology included:
 - **DNA Microarray, RT-PCR, and Real-time PCR:** To analyze changes in gene expression, revealing that PTU (at 5 mM concentration) markedly **increased sodium/iodide symporter (NIS) gene expression**, an effect not seen with methimazole.
 - **Reporter Gene Assay:** Using luciferase gene constructs to confirm that PTU increased the activity of the NIS promoter.
 - **Western Blot and Immunohistochemistry:** To measure increased NIS protein levels, though the induced protein was smaller and localized predominantly in the cytoplasm.

- **Radioiodine Uptake Studies:** PTU stimulation increased the accumulation of Iodine-125 in FRTL-5 cells, confirming the functional impact of increased NIS expression [5].

Mechanism of Action Pathway

The following diagram illustrates the dual mechanisms of **Propylthiouracil**, which differentiates it from other antithyroid drugs like methimazole.



[Click to download full resolution via product page](#)

PTU's dual mechanism inhibits hormone synthesis in the thyroid and conversion of T4 to active T3 in peripheral tissues [4] [1] [7].

Key Differentiators and Research Considerations

For your work, these points are critical:

- **Critical Differentiation from Methimazole:** PTU's unique property is its **inhibition of peripheral deiodinase**, blocking the conversion of T4 to the more potent T3 [4] [7] [3]. This provides a theoretical advantage in severe thyrotoxicosis (thyroid storm) [3].
- **Clinical and Research Caution:** The FDA has issued a black box warning for PTU due to a risk of **severe liver injury, including fatal liver failure** [4] [7]. This risk has led to recommendations that it should not be used in pediatric patients and is not a first-line therapy in non-pregnant adults [4] [7].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Propylthiouracil: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Clinical pharmacokinetics of antithyroid drugs [pubmed.ncbi.nlm.nih.gov]
3. Propylthiouracil: Uses, Side Effects & Dosage [healio.com]
4. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
5. Propylthiouracil Increases Sodium/Iodide Symporter Gene ... [pmc.ncbi.nlm.nih.gov]
6. Assessing the Influence of Propylthiouracil and Phenytoin ... [pmc.ncbi.nlm.nih.gov]
7. Propylthiouracil [en.wikipedia.org]

To cite this document: Smolecule. [propylthiouracil pharmacokinetics absorption metabolism half-life]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b540419#propylthiouracil-pharmacokinetics-absorption-metabolism-half-life>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com